Oxypurinol

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'oxypurinol peut être synthétisé par l'oxydation de l'allopurinol. Le processus implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées . La réaction se déroule généralement en milieu aqueux à une plage de température de 50 à 70 °C .

Méthodes de production industrielle

En milieu industriel, la production d'this compound implique l'oxydation à grande échelle de l'allopurinol en utilisant des agents oxydants similaires. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation .

Analyse Des Réactions Chimiques

Mechanism of Inhibition of Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase (XOR) is a metalloenzyme that catalyzes the final steps in purine metabolism . It converts hypoxanthine to xanthine, and then xanthine to uric acid . Allopurinol, an analog of hypoxanthine, is metabolized by XOR to this compound, which then tightly binds to the molybdenum center in the XOR active site . This binding reduces the molybdenum Mo(VI) active center to Mo(IV), which inhibits further urate production .

In vitro studies show that allopurinol inhibits uric acid production in a time-dependent manner, leading to complete inhibition within 10 minutes at a concentration of 2 μM . this compound also inhibits uric acid production, but requires higher concentrations and a longer time to achieve the same level of inhibition .

Kinetic Studies :

- This compound exhibits a competitive pattern of inhibition against xanthine and hypoxanthine substrates .

- The Ki (inhibition constant) for this compound is approximately 10-fold higher than that of allopurinol, indicating a lower affinity of XOR for this compound .

Table 1: Comparison of Allopurinol and this compound Inhibition

| Inhibitor | Concentration (μM) | Time (minutes) | Uric Acid Production (μmol/μmol enzyme/min) |

|---|---|---|---|

| Allopurinol | 5 | 77.7 | |

| 10 | 101.4 | ||

| 50 | Not detectable (Nd) | ||

| This compound | 5 | 3.0 | |

| 10 | 6.9 | ||

| 50 | 14.9 |

Chemical Reactions and Interactions

- Metabolism of Allopurinol to this compound : Allopurinol is oxidatively hydroxylated to this compound at the molybdenum center of XOR . This process reduces the active site molybdenum center from Mo(VI) to Mo(IV) .

- Binding to XOR Active Site : this compound binds to the reduced molybdenum center via a nitrogen of the pyrazole subnucleus . The reduced XOR (E red)- this compound complex is gradually reoxidized, leading to the dissociation of this compound .

- Inhibition of Hypoxanthine to Xanthine Conversion : Allopurinol inhibits the conversion of hypoxanthine to xanthine, while this compound only weakly inhibits this conversion, even at high concentrations .

Implications for Allopurinol Dosing

Research suggests that this compound is less effective than allopurinol under physiological conditions . The current single-dose method for hyperuricemia treatment may result in unnecessarily high levels of allopurinol . Multiple, smaller doses of allopurinol might reduce the total allopurinol patient load, given the short half-life of allopurinol in the blood and the understanding that this compound is responsible for enzyme inhibition .

Adverse Reactions and Hypersensitivity

Adverse reactions to allopurinol can include delayed-type hypersensitivity to this compound . Individuals carrying the HLA-B58:01 allotype are at a higher risk of experiencing hypersensitivity reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) . this compound has been implicated in triggering T cell-mediated immunopathology through interactions with HLA-B58:01 . Studies indicate that this compound can directly and rapidly activate drug-specific T cells, initiating an immune response .

Computational Studies

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate the inhibition mechanism of XOR by this compound . These studies provide insights into the structural and dynamic effects of this compound on the pre-catalytic structure of the metabolite-bound system . The kinetics and thermodynamics of the reaction mechanism, along with non-covalent interactions within the binding cavity, align with experimental findings .

Applications De Recherche Scientifique

Gout and Hyperuricemia

- Treatment of Gout : Oxypurinol is utilized to prevent gout attacks by lowering serum uric acid levels. It is particularly beneficial for patients intolerant to allopurinol.

- Clinical Trials : A notable phase II trial demonstrated this compound's efficacy in patients with symptomatic hyperuricemia who could not tolerate allopurinol .

Cardiovascular Health

- Heart Failure : this compound has been studied for its potential benefits in congestive heart failure (CHF). Clinical trials have shown that it can improve myocardial function and exercise tolerance in CHF patients . For instance, the EXOTIC trial assessed its effects on left ventricular performance, indicating promising results in enhancing cardiac output .

- Endothelial Function : Research indicates that this compound improves coronary and peripheral endothelial function by reducing XO activity and enhancing blood flow in patients with endothelial dysfunction .

Case Study: this compound in Heart Failure

A clinical study involving patients with ischemic heart disease showed that this compound significantly improved forearm blood flow and reduced vasoconstriction when administered alongside acetylcholine . This suggests a direct beneficial effect on vascular health.

Study on Chronic Kidney Disease

In patients with chronic kidney disease (CKD), this compound administration was associated with decreased serum uric acid levels and potential slowing of CKD progression. A trial indicated that patients receiving this compound showed significant improvements in glomerular filtration rates compared to controls .

Comparative Efficacy

| Parameter | This compound | Allopurinol |

|---|---|---|

| Half-life | ~24 hours | ~1.5 hours |

| Uric acid lowering potency | Moderate | High |

| Cardiovascular benefits | Significant | Moderate |

| Tolerance in patients | Better for some | Common intolerance |

Mécanisme D'action

Oxypurinol exerts its effects by inhibiting the enzyme xanthine oxidase. This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, leading to reduced uric acid levels in the blood and urine . The molecular target of this compound is the molybdenum center of xanthine oxidase, where it binds and prevents the enzyme’s catalytic activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Allopurinol: Le composé parent de l'oxypurinol, également un inhibiteur de la xanthine oxydase.

Fébuxostat: Un autre inhibiteur de la xanthine oxydase, mais structurellement différent de l'this compound.

Topiroxostat: Un inhibiteur non purique de la xanthine oxydase.

Unicité de l'this compound

L'this compound est unique en raison de sa longue demi-vie et de sa capacité à s'accumuler dans le corps, offrant une inhibition prolongée de la xanthine oxydase . Contrairement au fébuxostat et au topiroxostat, l'this compound est un métabolite direct de l'allopurinol, ce qui en fait un élément crucial dans la pharmacocinétique du traitement par l'allopurinol .

Propriétés

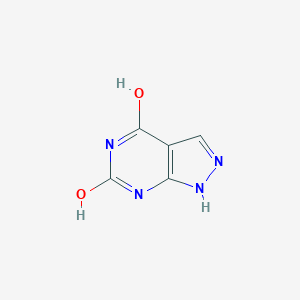

IUPAC Name |

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNFUBHNUDHIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035209 | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2465-59-0 | |

| Record name | Oxypurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypurinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxypurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxipurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.